molecular formula C16H21ClN2O2S2 B2936298 2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride CAS No. 1351648-13-9

2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2936298
CAS No.: 1351648-13-9
M. Wt: 372.93
InChI Key: OAWQWGGUSGVSJM-UHFFFAOYSA-N
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Description

2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a piperazine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiophene and piperazine rings enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylthiophen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2.ClH/c1-12-9-15(22-11-12)16(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,11,13,19H,4-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWQWGGUSGVSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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